molecular formula C12H6Cl2N2S B14254151 4,6-Dichloro-2-(thiophen-2-yl)quinazoline CAS No. 167995-00-8

4,6-Dichloro-2-(thiophen-2-yl)quinazoline

Cat. No.: B14254151
CAS No.: 167995-00-8
M. Wt: 281.2 g/mol
InChI Key: SAQZWNASPHJXFU-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(thiophen-2-yl)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(thiophen-2-yl)quinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and thiophene-2-carboxylic acid.

    Cyclization Reaction: The key step involves the cyclization of 2-aminobenzonitrile with thiophene-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). This reaction forms the quinazoline ring system.

    Chlorination: The final step involves the chlorination of the quinazoline ring at positions 4 and 6 using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(thiophen-2-yl)quinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The thiophene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include various substituted quinazolines and thiophene derivatives, which can have enhanced biological activities or other desirable properties.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(thiophen-2-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of key biological pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloroquinazoline: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.

    2-(Thiophen-2-yl)quinazoline: Lacks the chlorine atoms, which may reduce its biological activity.

    4-Chloro-2-(thiophen-2-yl)quinazoline: Has only one chlorine atom, which may affect its chemical properties and reactivity.

Uniqueness

4,6-Dichloro-2-(thiophen-2-yl)quinazoline is unique due to the presence of both chlorine atoms and the thiophene ring. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

167995-00-8

Molecular Formula

C12H6Cl2N2S

Molecular Weight

281.2 g/mol

IUPAC Name

4,6-dichloro-2-thiophen-2-ylquinazoline

InChI

InChI=1S/C12H6Cl2N2S/c13-7-3-4-9-8(6-7)11(14)16-12(15-9)10-2-1-5-17-10/h1-6H

InChI Key

SAQZWNASPHJXFU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl

Origin of Product

United States

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